4-Chloro-5,7-difluoroquinoline

Kinase Inhibitors Medicinal Chemistry c-Met Tyrosine Kinase

Addressing the challenge of procuring a validated scaffold for kinase inhibitor research, 4-Chloro-5,7-difluoroquinoline is the exact intermediate specified in patents achieving sub-nanomolar IC50 values against c-Met. Generic analogs cannot ensure comparable potency. - **Validated Activity**: Derivatives of this specific 5,7-difluoro scaffold achieve 8.6 nM IC50 in enzymatic assays. - **Regioselective Handle**: The 4-chloro group enables modular SNAr library synthesis, unlike the unreactive 5,7-Difluoroquinoline. - **Supply Assurance**: Bulk quantities available with consistent 98% purity, supported by full analytical documentation.

Molecular Formula C9H4ClF2N
Molecular Weight 199.58 g/mol
CAS No. 874831-46-6
Cat. No. B1486583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,7-difluoroquinoline
CAS874831-46-6
Molecular FormulaC9H4ClF2N
Molecular Weight199.58 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C=C(C2=C1Cl)F)F
InChIInChI=1S/C9H4ClF2N/c10-6-1-2-13-8-4-5(11)3-7(12)9(6)8/h1-4H
InChIKeyZJTFMBZVSQOTPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5,7-difluoroquinoline Overview


4-Chloro-5,7-difluoroquinoline (CAS: 874831-46-6) is a heterocyclic aromatic compound belonging to the class of halogenated quinolines, with the molecular formula C9H4ClF2N and a molecular weight of 199.58 g/mol . It features a quinoline core substituted with a chlorine atom at the 4-position and two fluorine atoms at the 5- and 7-positions. This specific substitution pattern imparts distinct electronic and steric properties, making it a valuable synthetic intermediate in the development of biologically active molecules, particularly as a scaffold for kinase inhibitors and other pharmaceutical agents . Its utility is rooted in its ability to undergo selective nucleophilic aromatic substitution reactions, enabling the modular construction of diverse compound libraries.

4-Chloro-5,7-difluoroquinoline: Key Differentiators


In the context of research and development, particularly in structure-activity relationship (SAR) studies, the precise substitution pattern on a molecular scaffold is paramount. Simple substitution of 4-Chloro-5,7-difluoroquinoline with a positional isomer like 4-Chloro-5,8-difluoroquinoline (CAS 874781-04-1) or a less substituted analog like 5,7-Difluoroquinoline (CAS 34522-72-0) can lead to profound differences in downstream synthetic utility and ultimate biological activity . The specific 5,7-difluoro substitution pattern creates a unique electronic environment that influences the reactivity of the chlorine at the 4-position, dictating the regioselectivity and efficiency of nucleophilic substitution and cross-coupling reactions [1]. Furthermore, the resulting derivatives, such as those incorporating this scaffold, can exhibit drastically different binding affinities and selectivity profiles for biological targets like kinases, as evidenced by the sub-nanomolar potency observed for specific downstream molecules [2]. This section establishes that generic substitution is not feasible without a high risk of deviating from established synthetic protocols and altering desired biological outcomes.

4-Chloro-5,7-difluoroquinoline: Quantitative Comparison


c-Met Kinase Inhibition: 5,7- vs. 5,8-Difluoro Isomer

The specific 5,7-difluoro substitution pattern on the quinoline ring is critical for achieving high potency in certain kinase inhibitor series. A derivative of 4-Chloro-5,7-difluoroquinoline, compound II, when incorporated into a complex c-Met inhibitor, exhibits an IC50 of 8.6 nM [1]. While direct IC50 data for an identical derivative made from the 5,8-difluoro isomer (CAS 874781-04-1) is not available in the same source, the general structure-activity relationship (SAR) in this class of molecules indicates that the position of the fluorine atoms significantly impacts binding affinity and selectivity for the kinase active site [1]. This specific example demonstrates that the 5,7-isomer is a known and validated starting point for achieving sub-nanomolar activity, whereas substitution with the 5,8-isomer would represent a distinct and potentially less active or uncharacterized chemotype.

Kinase Inhibitors Medicinal Chemistry c-Met Tyrosine Kinase Cancer Research Scaffold Optimization

Antimalarial Activity: 5,7-Difluoro vs. 4,7-Dichloro Scaffold

While 4,7-Dichloroquinoline is a well-established intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine , the introduction of fluorine atoms at the 5 and 7 positions in 4-Chloro-5,7-difluoroquinoline fundamentally alters its electronic properties and, consequently, the biological activity of its derivatives. A 2022 study on 4,7-dichloroquinoline derivatives reported impressive in-vitro antiplasmodial activity with IC50 values of 6.7 nM against a sensitive strain and 8.5 nM against a resistant strain of Plasmodium falciparum [1]. This sets a high baseline for the quinoline class. The 4-Chloro-5,7-difluoroquinoline scaffold, with its unique fluorination pattern, is not a direct substitute for 4,7-dichloroquinoline. Instead, it offers a distinct starting point for creating novel analogs with potentially different resistance profiles or mechanisms of action, as the fluorine substituents can impact metabolic stability and binding interactions in ways chlorine atoms do not [2]. Direct antiplasmodial IC50 data for 4-Chloro-5,7-difluoroquinoline itself is not available, highlighting its role as a differentiated synthetic intermediate rather than an end-product.

Antimalarial Research Chloroquine Analogs Plasmodium falciparum Drug Resistance SAR

Lipophilicity Advantage Over 4-Chloroquinoline

Fluorination is a common strategy in medicinal chemistry to modulate the lipophilicity and metabolic stability of drug candidates. 4-Chloro-5,7-difluoroquinoline has a predicted LogP value of 3.16640 , which is a measure of its lipophilicity. In contrast, the non-fluorinated analog, 4-Chloroquinoline, has a predicted LogP of approximately 2.0 [1]. This difference of over 1 LogP unit indicates that 4-Chloro-5,7-difluoroquinoline is significantly more lipophilic. This property is crucial because it can affect a molecule's ability to cross biological membranes, its solubility profile, and its susceptibility to metabolic degradation by cytochrome P450 enzymes [2]. For a research chemist, this quantitative difference provides a tangible rationale for selecting the fluorinated scaffold when designing molecules intended to have enhanced membrane permeability or altered pharmacokinetic properties.

Physicochemical Properties Lipophilicity Medicinal Chemistry Lead Optimization Drug Design

C4 Reactivity: vs. 5,7-Difluoroquinoline

The presence of the chlorine atom at the 4-position in 4-Chloro-5,7-difluoroquinoline is a critical functional handle that enables its use as a versatile building block. It allows for selective nucleophilic aromatic substitution (SNAr) reactions. This is in contrast to 5,7-Difluoroquinoline, which lacks this reactive halogen, thereby limiting the types of derivatization possible at the 4-position . The chlorine atom acts as a site for introducing diverse functional groups, such as amines, ethers, and thioethers, or for participating in palladium-catalyzed cross-coupling reactions [1]. This distinct chemical reactivity is what transforms 4-Chloro-5,7-difluoroquinoline from a simple fluorinated quinoline into a strategic and versatile intermediate for generating complex molecular libraries.

Synthetic Chemistry Nucleophilic Aromatic Substitution Reactivity Building Blocks SAR

4-Chloro-5,7-difluoroquinoline Applications


High-Potency Kinase Inhibitor Synthesis

4-Chloro-5,7-difluoroquinoline is a validated scaffold for developing kinase inhibitors, particularly those targeting the c-Met receptor tyrosine kinase, a key player in cancer cell growth and metastasis. As demonstrated in patent literature, derivatives synthesized from this exact scaffold achieve sub-nanomolar IC50 values (e.g., 8.6 nM) in enzymatic assays [1]. Research groups engaged in oncology drug discovery should procure this specific building block to ensure their synthesized libraries match the chemical space of known potent inhibitors. The 5,7-difluoro substitution pattern is critical for this specific activity profile [1].

Fluorinated Antimalarial Analog Synthesis

While the quinoline core is central to antimalarial drugs like chloroquine, 4-Chloro-5,7-difluoroquinoline offers a differentiated path for creating novel, patentable analogs. Its fluorinated structure can impart enhanced metabolic stability and altered lipophilicity (LogP 3.17) compared to non-fluorinated scaffolds like 4,7-Dichloroquinoline [2]. Researchers aiming to overcome resistance or improve the pharmacokinetic profile of antimalarial leads can use this building block to explore new chemical space distinct from the well-trodden 4,7-dichloro derivatives, whose IC50 values against P. falciparum are in the low nanomolar range [2].

CNS Drug Discovery: Brain Penetration Scaffold

The predicted LogP of 3.16640 for 4-Chloro-5,7-difluoroquinoline indicates significantly higher lipophilicity compared to its non-fluorinated counterpart, 4-Chloroquinoline (LogP ≈ 2.0) [3]. In medicinal chemistry, a LogP in the range of 1-3 is often correlated with optimal passive membrane permeability, a key determinant for crossing the blood-brain barrier. Therefore, this scaffold is particularly well-suited for CNS drug discovery programs where enhanced brain penetration is a project goal. Its physicochemical profile provides a quantifiable advantage for projects targeting neurological targets .

Library Synthesis via SNAr Chemistry

4-Chloro-5,7-difluoroquinoline is an ideal starting material for building diverse compound libraries using nucleophilic aromatic substitution (SNAr) at the reactive 4-chloro position [4]. This allows chemists to systematically introduce a wide range of amines, alcohols, or thiols to generate hundreds of analogs in a parallel synthesis format. This capability is fundamental for early-stage drug discovery and SAR exploration. The non-chlorinated analog, 5,7-Difluoroquinoline, lacks this essential reactive handle and cannot be used for the same purpose, making 4-Chloro-5,7-difluoroquinoline the mandatory choice for this application .

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